2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-31-19-12-10-18(11-13-19)26-24(28)16-32(29,30)23-15-27(22-9-5-3-7-20(22)23)14-17-6-2-4-8-21(17)25/h2-13,15H,14,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVVBBTXCLSZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-[(2-Chlorophenyl)methyl]-1H-indole
The indole core is typically synthesized via Fischer indole synthesis or direct alkylation of indole:
Method A: Fischer Indole Synthesis
- Starting Materials : 2-Chlorobenzyl hydrazine and a cyclic ketone (e.g., cyclohexanone).
- Conditions : Reflux in acetic acid or polyphosphoric acid (PPA) at 110–120°C for 6–12 hours.
- Mechanism : Acid-catalyzed cyclization of the hydrazone intermediate to form the indole ring.
Method B: Direct Alkylation
Introduction of the Sulfonyl Group at Position 3
The sulfonyl group is introduced via sulfonation or oxidation of a thioether :
Method A: Direct Sulfonation
- Reagents : Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃).
- Conditions : Dropwise addition of ClSO₃H to the indole derivative in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 2–4 hours.
- Workup : Quench with ice-water, extract with DCM, and isolate the sulfonic acid. Convert to sulfonyl chloride using PCl₅ or SOCl₂.
Method B: Thioether Oxidation
Formation of Sulfonyl Acetic Acid
The sulfonyl chloride intermediate is functionalized with a methylene-carboxylic acid group:
Method A: Nucleophilic Acyl Substitution
- Reagents : Ethyl glycolate (HO-CH₂-COOEt) and triethylamine (TEA).
- Conditions : React sulfonyl chloride with ethyl glycolate in anhydrous THF at 0°C, then warm to room temperature.
- Hydrolysis : Saponify the ester using NaOH in methanol/water to yield the carboxylic acid.
Method B: Enolate Alkylation
- Reagents : Sulfonyl chloride and the enolate of ethyl acetate (generated with LDA).
- Conditions : -78°C in THF, followed by gradual warming.
- Yield : ~60–75% after hydrolysis.
Acetamide Formation
The carboxylic acid is coupled with 4-methoxyaniline:
Method A: Acid Chloride Route
- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
- Conditions : Convert acid to acid chloride in DCM, then react with 4-methoxyaniline and TEA.
- Yield : ~80–90% after recrystallization.
Method B: Coupling Agents
- Reagents : TBTU, HOBt, or EDCl.
- Conditions : Stir the acid, 4-methoxyaniline, and coupling agent in DMF at room temperature.
- Purification : Column chromatography (hexane/EtOAc).
Optimization and Challenges
Key Reaction Parameters
Byproducts and Mitigation
- Over-Alkylation : Minimized by using a slight excess of indole in step 2.1.
- Sulfonic Acid Isomers : Controlled via low-temperature sulfonation.
- Ester Hydrolysis : Avoided by using dry solvents during coupling.
Comparative Analysis of Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Fischer Indole + Sulfonation | High regioselectivity | Multi-step, harsh sulfonation conditions | 50–65% |
| Alkylation + Thioether Oxidation | Mild oxidation conditions | Requires bromination step | 60–75% |
| Direct Coupling | Fewer steps, high efficiency | Requires expensive coupling agents | 70–85% |
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancer. The mechanism may involve enzyme inhibition or receptor modulation, leading to apoptosis in cancer cells .
- Anti-inflammatory Properties : The sulfonyl group may enhance the compound's ability to modulate inflammatory pathways. Research into similar sulfonamide derivatives has shown promise in reducing inflammation in various models .
- Antimicrobial Effects : Compounds with indole and sulfonamide functionalities have been explored for their antimicrobial properties, suggesting potential applications in treating infections .
Enzyme Inhibition Studies
The compound can be investigated for its ability to inhibit specific enzymes associated with diseases such as diabetes and Alzheimer's disease. For instance, similar compounds have been evaluated as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial targets in managing Type 2 diabetes and neurodegenerative disorders .
Material Science
The unique chemical properties of this compound make it a candidate for developing advanced materials. Its potential applications include:
- Polymers : As a building block for synthesizing polymers with tailored properties.
- Coatings : Utilization in creating coatings with specific chemical resistance or functional characteristics.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study involving derivatives of sulfonamides demonstrated significant cytotoxic activity against human cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- In Silico Studies : Computational modeling has been employed to predict the interactions of similar compounds with biological targets, providing insights into their mechanisms of action and guiding further experimental validation .
- Synthetic Pathways : The synthesis of related indole derivatives often involves multi-step organic reactions that optimize yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis have been explored to enhance efficiency.
Mechanism of Action
The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or proteases, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Physicochemical Properties
| Compound ID | Molecular Weight | LogP (Predicted) | Key Substituent Effects |
|---|---|---|---|
| Compound A | ~480 g/mol | 3.8 | 2-Cl (lipophilicity), 4-OCH3 (electron donation) |
| Compound C | 450.53 g/mol | 3.5 | 4-F (electronegativity), 2,3-CH3 (steric hindrance) |
| Compound E | 462.56 g/mol | 4.1 | 4-OCH2CH3 (increased lipophilicity) |
Biological Activity
The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that integrates an indole moiety, a sulfonamide group, and a methoxyphenyl acetamide structure. This unique combination suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The structure includes:
- Indole moiety : Known for its occurrence in many biologically active compounds.
- Sulfonamide group : Enhances solubility and biological activity.
- Chlorophenyl group : May contribute to diverse interactions within biological systems.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and enzyme inhibition.
Anticancer Activity
Recent research has indicated that indole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies showed that compounds with similar structures to this indole-based sulfonamide have demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range in the low micromolar concentrations (e.g., IC50 = 1.61 µg/mL for related thiazole compounds) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl-N-(4-methoxyphenyl)acetamide | A549 | TBD |
| Related Indole Derivative | MCF-7 | 1.88 ± 0.11 |
| Thiazole Compound | HT29 | 1.61 ± 1.92 |
Anti-inflammatory Properties
The sulfonamide group has been associated with anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways:
- Myeloperoxidase (MPO) inhibitors have shown promise in reducing inflammation linked to autoimmune disorders. Compounds structurally related to this indole derivative have been noted for their selective inhibition of MPO activity .
Enzyme Inhibition
The compound may also interact with specific enzymes:
- Mechanism of Action : It is hypothesized that the compound could inhibit key enzymes or receptors involved in tumor growth and inflammation through competitive or non-competitive inhibition mechanisms.
Case Studies
Several case studies have evaluated the biological efficacy of similar compounds:
-
Case Study on Indole Derivatives :
- A study evaluated a series of indole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that modifications to the indole structure significantly influenced cytotoxicity, suggesting that further structural optimizations could enhance efficacy.
- Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
